(4-Fluorobenzyl)isopropylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

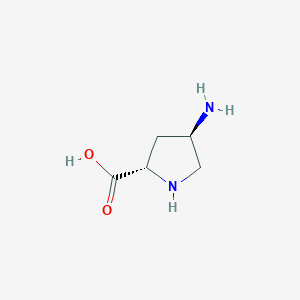

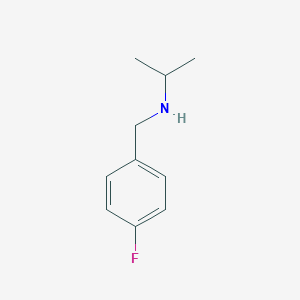

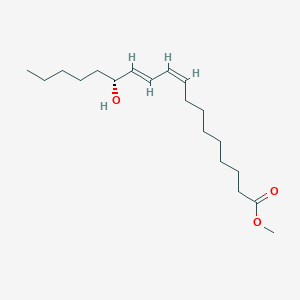

“(4-Fluorobenzyl)isopropylamine” is a chemical compound with the molecular formula C10H14FN . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzyl)isopropylamine” can be represented by the SMILES stringNCc1ccc(F)cc1 . This indicates that the molecule consists of an isopropylamine group attached to a 4-fluorobenzyl group.

科学的研究の応用

Lithium-Ion Batteries

(4-Fluorobenzyl)isopropylamine: has been utilized in the development of lithium-ion batteries (LIBs). Specifically, its derivative, 4-fluorobenzyl cyanide , is used to expedite interfacial kinetics in LIBs. This compound helps in constructing a bulky coordination structure with lithium ions, which enhances the electrochemical performance by reducing the interfacial barrier, thus contributing to improved rate performance .

Pharmaceutical Research

In pharmaceutical research, (4-Fluorobenzyl)isopropylamine is involved in the synthesis of various compounds. For instance, it’s used in the production of 18F-labeled compounds for positron emission tomography (PET) radiotracers, which are crucial in medical diagnostics .

Material Science

The compound’s role in material science is significant, particularly in the context of solvent molecular engineering . Its steric hindrance and weak Lewis basic center make it an ideal candidate for designing solvents that can improve the kinetics of reactions in materials like lithium-ion batteries .

Chemical Engineering

In chemical engineering, (4-Fluorobenzyl)isopropylamine and its derivatives are used to enhance the interfacial kinetics in processes such as the manufacturing of LIBs. The compound’s ability to form a bulky coordination structure with lithium ions is leveraged to improve the efficiency of batteries .

Environmental Science

The applications in environmental science are emerging, particularly in the development of nanozymes . These are inorganic nanoparticles that mimic enzyme-like properties in redox reactions and can be used for environmental pollutant detection and treatment .

Biochemistry

In biochemistry, (4-Fluorobenzyl)isopropylamine is used in the biotransamination of furan-based aldehydes. This process is crucial for the synthesis of furfurylamines, which are valuable compounds in the chemical industry .

Agriculture

The agricultural sector benefits from the use of (4-Fluorobenzyl)isopropylamine in the synthesis of agrochemicals like glyphosate and atrazine . It’s also used to produce surfactants and active pharmaceutical ingredients that are essential in modern farming practices .

Analytical Chemistry

In analytical chemistry, (4-Fluorobenzyl)isopropylamine can be part of the synthesis of analytical reagents and solvents. Its properties may be utilized in developing greener and more efficient analytical methods, contributing to sustainable chemistry practices .

作用機序

Target of Action

The primary target of (4-Fluorobenzyl)isopropylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It’s known that the compound interacts with its target, trypsin-1, which may lead to changes in the protein’s function .

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZSJVHMHRLKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395861 |

Source

|

| Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorobenzyl)isopropylamine | |

CAS RN |

137379-61-4 |

Source

|

| Record name | 4-Fluoro-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137379-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)

![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)

![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)